Androst-4,9(11)-dien-3,17-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24O2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,11,14-15H,3-7,9-10H2,1-2H3 |
InChI Key |
HJTUINCBGMVXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4=O)C |
Origin of Product |
United States |
Significance As a Steroidal Scaffold in Synthetic Chemistry
The unique structural features of androst-4,9(11)-dien-3,17-dione make it a valuable starting material and intermediate in the synthesis of a wide array of other steroids. Its chemical structure provides a foundational framework, or "scaffold," that can be chemically modified to produce novel compounds with potential therapeutic applications.
For example, the total synthesis of 14β-hydroxy-4,9(11)-androstadiene-3,17-dione, a potential intermediate for creating cardiac-active compounds, highlights the utility of this steroidal scaffold. researchgate.net Such synthetic routes are pivotal in generating new steroid analogs for biological evaluation.
Role in Intermediary Metabolism and Biosynthesis Research
Chemoenzymatic and Total Synthesis Approaches
The construction of the polycyclic steroid nucleus is a significant challenge in organic chemistry. Both total synthesis, building the molecule from simple precursors, and chemoenzymatic strategies, which combine chemical and biological transformations, play crucial roles in accessing complex steroids.
Control over stereochemistry and regiochemistry is paramount in steroid synthesis to ensure the formation of the correct biologically active isomer.
Total synthesis routes to androstane derivatives have been developed, emphasizing selective reactions to build the complex ring system. For instance, a twelve-step total synthesis of 14-epi-androsta-4,9(11),15-triene-3,17-dione has been described, which relies on a stereo- and regio-selective diene addition as a crucial step. researchgate.net Another approach to a related 14β-hydroxy-4,9(11)-androstadiene-3,17-dione, a potential intermediate for polyfunctional steroids, was achieved in nine steps, featuring an efficient asymmetric induction during an aldol (B89426) condensation to establish three new chiral centers. researchgate.net
Chemoenzymatic strategies offer powerful alternatives by leveraging the inherent selectivity of enzymes for specific modifications on the steroid core, which can be difficult to achieve with conventional chemical methods. acs.org A two-step chemoenzymatic approach has been designed for the synthesis of Trenbolone, a related anabolic steroid. This process involves a biocatalytic one-pot C11-hydroxylation/17β-ketoreduction of estra-4,9-diene-3,17-dione (B195082) using a computationally designed P450 monooxygenase and a 17-ketosteroid reductase. acs.org This enzymatic step is followed by a chemical dehydration to introduce the double bond at the C11 position. acs.org Similarly, the regioselective introduction of the 9(11)-double bond can be achieved by dehydrating a 9α-hydroxy group, a transformation often accomplished in the synthesis of related pregnane (B1235032) derivatives. researchgate.net
Recent advancements in catalysis have significantly impacted steroid synthesis, providing new tools for constructing and modifying the steroid framework with high efficiency and selectivity. umich.edunih.gov These developments span transition metal-mediated catalysis, asymmetric catalysis, and organocatalysis. umich.edunih.gov
The synthesis of steroids presents numerous challenges, including the creation of all-carbon quaternary stereocenters and the assembly of polycyclic systems with precise stereochemistry at the ring junctions. nih.gov Modern catalytic methods are addressing these challenges. For example, enantioselective palladium-catalyzed dearomative cyclization has been used to construct the core of the anabolic steroid boldenone. umich.eduresearchgate.net This method demonstrates high yield and diastereoselectivity, showcasing the power of transition metal catalysis in complex steroid synthesis. umich.eduresearchgate.net
Organocatalysis has also emerged as a vital tool. The development of new organic catalysts and organocatalyzed tandem reactions allows for the rapid formation of highly complex steroid intermediates. researchgate.net Furthermore, protocols using recyclable catalysts, such as MacMillan's imidazolidinone catalyst in ionic liquids for Diels-Alder reactions, are being developed to create steroid skeletons more sustainably. researchgate.net
| Catalyst System | Reaction Type | Application in Steroid Synthesis | Reference |
| Chiral Palladium Catalyst | Intramolecular Dearomative Cyclization | Asymmetric synthesis of the boldenone skeleton. | umich.edu |
| P450 Monooxygenase | C11-Hydroxylation | Regio- and stereoselective synthesis of steroid drug intermediates. | acs.org |
| MacMillan's Imidazolidinone | Diels-Alder Reaction | Formation of steroid ring systems with catalyst recycling. | researchgate.net |
| Metallacycle-mediated | Annulative Cross-coupling | Concise approach to a series of natural and enantiomeric steroids. | nih.gov |
Biotransformation of Natural Sterols to this compound Precursors
The conversion of abundant natural sterols, such as phytosterols (B1254722), into valuable steroid intermediates is a cornerstone of the steroid pharmaceutical industry. Microbial biotransformation offers an environmentally friendly and sustainable alternative to chemical synthesis routes. This compound can be synthesized from 9α-hydroxyandrost-4-ene-3,17-dione (9-OH-AD), which is a key intermediate produced via microbial conversion of phytosterols. nih.govresearchgate.netnih.gov
Numerous microorganisms, particularly from the genus Mycobacterium (now also classified as Mycolicibacterium), are capable of degrading the side chain of phytosterols to produce C19 steroid intermediates like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). researchgate.netresearchgate.netnih.gov These serve as precursors for a wide range of steroidal drugs. Mutant strains of Mycobacterium spp. that are unable to cleave the steroid rings are used to accumulate these valuable intermediates. researchgate.net
A significant challenge in these bioconversions is the extremely low water solubility of both the phytosterol substrates and the steroid products. researchgate.netresearchgate.net To overcome this, two primary strategies are employed: the use of two-phase aqueous-organic solvent systems and the addition of solubilizing agents like chemically modified cyclodextrins. researchgate.netnih.gov For example, using hydroxypropyl-β-cyclodextrin can enhance the biotransformation process. nih.gov The optimization of fermentation conditions, such as inoculum size, glucose concentration, and aeration, is also crucial for achieving high conversion rates. researchgate.netnih.gov
| Microorganism | Substrate | Key Product(s) | Strategy for Enhanced Conversion | Reference |
| Mycobacterium neoaurum | Phytosterols | Androstenedione (B190577) (AD), 9α-hydroxy-4-androstene-3,17-dione (9-OHAD) | Optimization of fermentation conditions, genetic engineering. | nih.govresearchgate.net |
| Mycobacterium sp. | Phytosterols | Androstenedione (AD), Androstadienedione (ADD) | Use of modified cyclodextrins, two-phase systems. | researchgate.netnih.govresearchgate.net |
| Mycobacterium fortuitum | Phytosterols | 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD) | Metabolic engineering (KstD deletions). | nih.gov |
Advances in synthetic biology and metabolic engineering have enabled the rational design of microbial cell factories for the enhanced production of steroid precursors. nih.govfudutsinma.edu.ng By manipulating the genetic makeup of microorganisms like Saccharomyces cerevisiae and Mycobacterium spp., researchers can channel metabolic flux towards the desired steroid products and away from competing pathways. nih.govhep.com.cn
Key metabolic engineering strategies include:
Overexpression of Rate-Limiting Enzymes: Increasing the expression of enzymes that catalyze slow steps in the biosynthetic pathway can significantly boost product yield. nih.govfudutsinma.edu.ng For instance, overexpressing genes involved in the side-chain degradation of phytosterols can improve the efficiency of AD and ADD production. nih.gov
Deletion of Competing Pathways: Knocking out genes responsible for the degradation of the desired steroid intermediate or for the synthesis of unwanted by-products is a common strategy. nih.gov A key target for improving 9-OHAD accumulation is the deletion of genes encoding 3-ketosteroid-Δ¹-dehydrogenases (KstD), which are responsible for the degradation of 9-OHAD. nih.gov Studies in Mycobacterium fortuitum have shown that deleting multiple kstD genes leads to a stable accumulation of 9-OHAD with significantly increased yields. nih.gov
Improving Substrate Uptake: The low permeability of the mycobacterial cell wall can limit the rate of sterol uptake. Modifying cell wall synthesis, for example by targeting the kasB gene, has been shown to enhance cell permeability and significantly increase the production of steroid intermediates. nih.gov
Cofactor Engineering: Balancing the supply of reducing equivalents like NAD(P)H is crucial for many enzymatic steps in steroid metabolism. nih.gov
These genetic modifications, often combined, have led to the development of robust microbial strains capable of producing high titers of steroid precursors from renewable feedstocks. nih.govnih.gov
| Organism | Genetic Modification Strategy | Target Compound | Outcome | Reference |
| Mycobacterium neoaurum | Deficiency of kasB (cell wall synthesis) | 9α-hydroxy-4-androstene-3,17-dione (9-OHAD) | Enhanced cell permeability and steroid production. | nih.gov |
| Mycobacterium fortuitum | Deletion of five 3-ketosteroid-Δ¹-dehydrogenase (kstD) genes | 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD) | Stable accumulation and 42.57% increased yield of 9-OHAD. | nih.gov |
| Saccharomyces cerevisiae | Overexpression of rate-limiting enzymes, deletion of competing pathways | Steroid precursors | Enhanced de novo biosynthesis of sterols and steroids. | nih.govfudutsinma.edu.ng |
| Mycolicibacterium neoaurum | Overexpression of kstD1 gene | Androsta-1,4-diene-3,17-dione (ADD) | Strengthened bioconversion from AD to ADD, achieving 82.0% molar yield. | nih.gov |
Enzymatic Transformations and Metabolic Pathways of Androst 4,9 11 Dien 3,17 Dione
In Vitro Enzymatic Conversion Studies
In vitro studies have been instrumental in elucidating the specific enzymes and reactions involved in the transformation of Androst-4,9(11)-dien-3,17-dione. These studies allow for a detailed examination of individual enzymatic steps and their outcomes.
3-Ketosteroid-Δ1-dehydrogenases (KstDs) are a class of enzymes that play a prominent role in the microbial degradation and modification of steroids. nih.govnih.gov They catalyze the introduction of a double bond between the C1 and C2 atoms in the A ring of 3-ketosteroids. nih.gov This Δ1-dehydrogenation is a critical step in the catabolism of steroids and the production of important pharmaceutical intermediates. nih.gov
The inactivation of KstD in various microorganisms, including Mycobacterium and Rhodococcus species, has been a strategy to accumulate valuable steroid intermediates like 4-androstene-3,17-dione (AD) and 9α-hydroxy-4-androsten-3,17-dione (9α-OH-AD). nih.gov The enzyme 3-ketosteroid-Δ1-dehydrogenase is known to be involved in the formation of 9α-hydroxyandrost-1,4-diene-3,17-dione (9-OHADD) from 9-OHAD. nih.gov The instability of 9-OHADD can lead to the opening of the B ring and subsequent degradation. nih.gov
Research has shown that KstDs exhibit broad substrate specificity, acting on various C17-substituted steroids. nih.gov While many KstDs prefer steroids with smaller substituents at the C17 position, studies have demonstrated their activity towards more complex steroids as well. nih.gov For instance, KSTD1 from Rhodococcus erythropolis shows comparable binding affinity for androst-4-en-3,17-dione (AD) and larger steroids like cholest-4-en-3-one. nih.gov
Hydroxylases are enzymes that introduce hydroxyl (-OH) groups at specific positions on the steroid nucleus. This hydroxylation is a key modification that can significantly alter the biological activity of the steroid.
In bovine adrenal glands, androst-4-ene-3,17-dione undergoes hydroxylation at the 11β and 19 positions. capes.gov.br Microbial transformations are also widely used to achieve specific hydroxylations. For example, Aspergillus ochraceus is capable of hydroxylating androst-4-ene-3,17-dione at the 11α position to produce 11α-hydroxyandrost-4-ene-3,17-dione (11α-HAD). nih.gov Another instance is the fermentation of (+)-androst-4-ene-3,17-dione with Curvularia lunata, which yields 11α-hydroxyandrost-4-ene-3,17-dione and 11α,17β-dihydroxyandrost-4-en-3-one among other metabolites. researchgate.net
Furthermore, the enzyme 3-ketosteroid 9α-hydroxylase (KSH) is responsible for introducing a hydroxyl group at the C9α position of 4-androstene-3,17-dione (AD) to form 9α-hydroxy-4-androstene-3,17-dione (9-OHAD), a crucial precursor for glucocorticoid drugs. nih.gov
Reductases catalyze the reduction of keto groups and double bonds within the steroid structure. These transformations are essential for the biosynthesis of active hormones and their metabolites.
In rat adrenal tissue, androst-4-ene-3,17-dione is metabolized by a microsomal C19-steroid 5α-reductase, which is an NADPH-dependent enzyme system. nih.gov This enzyme is responsible for the 5α-reduction of the C19 steroid. nih.gov Additionally, the microsomal pellet of rat adrenal glands contains NADH-dependent 3α- and 3β-hydroxysteroid dehydrogenase systems, as well as a 17β-hydroxysteroid dehydrogenase system. nih.gov
The reduction of the 17-keto group of androst-4-ene-3,17-dione to a 17β-hydroxyl group is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD), leading to the formation of testosterone (B1683101). mdpi.com
Comparative Metabolic Profiling Across Biological Systems
The metabolism of this compound and related androstenediones can vary significantly between different species and even within different tissues of the same organism.
The metabolic fate of androstenedione (B190577) displays considerable diversity across various species. wikipedia.org In cattle, for instance, androstenedione is converted to estradiol-17β and epitestosterone. wikipedia.org In sheep, it is transformed into its 17-epimer. wikipedia.org
In humans, the metabolism of androst-4-ene-3,17-dione in androgen-sensitive LNCaP cells primarily involves its conversion to 5α-androstane-3,17-dione by type 1 5α-reductase. nih.gov In contrast, studies with rat adrenal subcellular fractions have identified both microsomal NADPH-dependent and soluble NADH-dependent 5α-reductase systems. nih.gov
Microbial systems also exhibit a wide range of metabolic capabilities. For example, fermentation of (+)-androst-4-ene-3,17-dione with Curvularia lunata results in a different set of metabolites compared to its transformation by Macrophomina phaseolina or Gibberella fujikuroi. researchgate.net
The study of androstenedione metabolism has led to the identification of numerous research metabolites. In human excretion studies following the administration of ∆4-androstenedione, several oxygenated metabolites have been identified, including 4-hydroxy-∆4-androstenedione and 6α/β-hydroxy-∆4-androstenedione. uu.nl
In vitro biotransformation of (+)-androst-4-ene-3,17-dione by Curvularia lunata has yielded metabolites such as androsta-1,4-diene-3,17-dione (B159171), 17β-hydroxyandrosta-1,4-dien-3-one, 11α-hydroxyandrost-4-ene-3,17-dione, 11α,17β-dihydroxyandrost-4-en-3-one, and 15α-hydroxyandrosta-1,4-dien-17-one. researchgate.net
Molecular Interactions and Receptor Dynamics of Androst 4,9 11 Dien 3,17 Dione and Its Metabolites
Androgen Receptor Binding and Activation Mechanisms (In Vitro Models)
The androgen receptor (AR) is a crucial mediator of male sexual development and function. The binding of a ligand to the AR can trigger a cascade of cellular events, including receptor translocation to the nucleus and the subsequent modulation of target gene expression.
Competitive Ligand Displacement Assays
Currently, there is a lack of publicly available scientific literature detailing competitive ligand displacement assays specifically for Androst-4,9(11)-dien-3,17-dione with the androgen receptor. Such assays are critical for determining the binding affinity (typically represented by the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of a compound for a receptor. While studies on structurally similar androgens like androst-4-ene-3,17-dione exist, this information cannot be directly extrapolated to this compound due to the unique structural features of the latter, namely the double bond at the C9(11) position. This modification can significantly alter the three-dimensional shape of the steroid and its fit within the ligand-binding pocket of the androgen receptor.
Receptor Translocation and Gene Expression Modulation in Cell Lines
Aromatase Inhibition and Steroidogenic Enzyme Modulation
Aromatase is a key enzyme in the biosynthesis of estrogens, converting androgens into estrogens. The inhibition of this enzyme is a therapeutic strategy in the management of estrogen-receptor-positive breast cancer.
Structure-Activity Relationships for Aromatase Inhibitors
The structure of a steroid molecule is intrinsically linked to its ability to inhibit aromatase. While direct structure-activity relationship (SAR) studies for this compound are not explicitly detailed in available research, general principles for steroidal aromatase inhibitors can be considered. The androstane (B1237026) backbone of this compound is a common feature among many aromatase inhibitors. The presence of the dienone system in the A-ring, along with the additional double bond at C9(11), would be expected to influence its interaction with the active site of the aromatase enzyme. For comparison, other androstenedione (B190577) derivatives have been shown to be potent aromatase inhibitors.
Impact on Estrone (B1671321) and Estradiol (B170435) Biosynthesis Pathways
By inhibiting aromatase, a compound can effectively block the conversion of androgens to estrogens, thereby reducing the levels of estrone and estradiol. Given the structural similarities of this compound to known aromatase inhibitors, it is plausible that it could impact these biosynthetic pathways. However, without specific in vitro studies measuring the direct effect of this compound on the production of estrone and estradiol from their respective androgen precursors (androstenedione and testosterone), its precise impact remains speculative.
Progesterone (B1679170) Receptor Interactions (In Vitro Models)
The progesterone receptor (PR) is another important nuclear receptor involved in the female reproductive system and also present in other tissues.
Currently, there is no specific information available in the scientific literature regarding the in vitro interaction of this compound with the progesterone receptor. Studies to determine its binding affinity and its potential to act as either an agonist or antagonist at the progesterone receptor have not been publicly reported.
Analytical Methodologies and Characterization in Steroid Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the precise chemical structure of steroid molecules.
Nuclear Magnetic Resonance (NMR) Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of steroids. For Androst-4,9(11)-dien-3,17-dione, NMR would be used to confirm the presence and position of its key functional groups and structural features, such as the double bonds at the C4 and C9(11) positions, and the ketone groups at C3 and C17.
While detailed, publicly available, peer-reviewed NMR spectral data and assignments for this compound are not readily found, commercial suppliers of this compound confirm its structure using NMR. biocrick.com For instance, a certificate of analysis for 9-Dehydroandrostenedione indicates that its structure is consistent with NMR data. biocrick.com In the broader context of steroid research, NMR is used to characterize metabolites. For example, in studies of the related compound androsta-1,4,6-triene-3,17-dione, NMR was used to confirm the structure of its synthesized 17β-hydroxy analogue to aid in metabolite identification. nih.gov
Mass Spectrometry (MS) for Metabolite Identification
Mass spectrometry (MS), particularly when coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful method for identifying steroids and their metabolites in biological samples. nih.govdshs-koeln.de The technique provides information on the molecular weight and fragmentation pattern of a compound, which aids in its identification.
For this compound, PubChem possesses a reference GC-MS spectrum. nih.gov However, specific studies detailing the MS-based identification of its metabolites are scarce. Research on analogous compounds provides insight into the expected metabolic pathways, which would include reductions and hydroxylations. dshs-koeln.denih.gov For example, studies on androst-4-ene-3,6,17-trione (B20797) have identified its metabolites in urine using GC-MS. dshs-koeln.de Similarly, the metabolism of 4-hydroxyandrost-4-ene-3,17-dione in cancer patients has been investigated using LC-MS, identifying seven metabolites resulting from dehydrogenation, reduction, and hydroxylation. nih.gov These established methods would be directly applicable to tracking the biotransformation of this compound.
Chromatographic Separations for Compound Purity and Identification
Chromatography is essential for separating individual steroids from complex mixtures, assessing purity, and preparing compounds for further analysis.
High-Performance Liquid Chromatography (HPLC) in Biotransformation Studies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of microbial transformations of steroids and for purifying the resulting products. nih.gov In the context of this compound, which can be synthesized via the dehydration of 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD), HPLC would be critical for monitoring the disappearance of the starting material and the formation of the product.
While specific HPLC protocols for this compound are not extensively published, its use is confirmed by commercial suppliers who report purity levels greater than 98% as determined by HPLC. biocrick.com In closely related research, the biotransformation of androst-4-ene-3,17-dione (AD) to androsta-1,4-diene-3,17-dione (B159171) (ADD) is extensively studied, with HPLC being the primary analytical tool to quantify substrate conversion and product yield. nih.gov These studies establish the utility of reversed-phase HPLC for separating steroids with similar structures, a principle that applies directly to the analysis of this compound.
| Compound | Analytical Technique | Reported Purity | Reference |
|---|---|---|---|
| 9-Dehydroandrostenedione | HPLC | >98% | biocrick.com |
| 1,4-Androstadiene-3,17-dione | HPLC | ≥85% | sigmaaldrich.com |
Thin-Layer Chromatography (TLC) for Research Purification
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method frequently used in steroid research for assessing the purity of a sample and for the preliminary separation of compounds. Commercial preparations of related steroids, such as 4-Androsten-11β-ol-3,17-dione, often use TLC to establish a purity of ≥98.00%. sigmaaldrich.com This indicates that TLC is a standard quality control method in steroid synthesis and purification, and would be similarly applied to this compound.
Immunoassays for Specific Metabolite Quantification (e.g., Radioimmunoassay)
Immunoassays, such as radioimmunoassay (RIA) and fluoroimmunoassay, are highly sensitive and specific methods for quantifying hormones and their metabolites in biological fluids like plasma. These assays rely on the specific binding of an antibody to the target analyte.
There is no published literature on an immunoassay developed specifically for this compound. However, methods for structurally similar steroids are well-documented. For example, a time-resolved fluoroimmunoassay (TR-FIA) and a radioimmunoassay (RIA) have been developed and compared for the quantification of plasma 11β-hydroxy-4-androstene-3,17-dione. nih.gov These assays are crucial in clinical diagnostics for determining the origin of hyperandrogenism. nih.gov The development of a specific antibody for this compound would allow for the creation of a similar immunoassay to quantify it or its specific metabolites for research or diagnostic purposes. Often, HPLC is combined with RIA to overcome issues of cross-reactivity and allow for the simultaneous determination of multiple steroid hormones from a small sample volume. researchgate.net
Advanced Research Applications of Androst 4,9 11 Dien 3,17 Dione
Precursor in the Synthesis of Corticosteroids
Androst-4,9(11)-dien-3,17-dione is a key intermediate in the synthesis of a wide array of corticosteroid medications. google.com These drugs are vital in treating various inflammatory and autoimmune conditions. The synthesis of corticosteroids from sterols often involves the microbiological or chemical conversion of phytosterols (B1254722) into 9α-hydroxyandrost-4-en-3,17-dione, which is then dehydrated to form this compound. google.com
This compound serves as a foundational building block for numerous corticosteroids, including hydrocortisone (B1673445) and prednisone. google.com Furthermore, it is instrumental in the production of their 9-halogenated derivatives, such as Cortinef and 9-fluoroprednisolone, as well as corticosteroids with substituents at the C16 position, like triamcinolone, dexamethasone, betamethasone, and mometasone. google.com The process often involves protecting the C3 ketone group, followed by a series of reactions to introduce the desired functional groups at other positions on the steroid skeleton. google.com
Intermediate in the Production of Progestational Hormones and Contraceptive Agents
The utility of this compound extends to the synthesis of progestational hormones and contraceptive agents. Its structural features allow for chemical modifications that lead to the creation of potent progestins. For instance, estra-4,9-diene-3,17-dione (B195082), a closely related compound, is a critical intermediate in the synthesis of several contraceptive drugs, including norethindrone, mifepristone, trimegestone, ulipristal (B1683391) acetate, and dienogest. google.com The synthetic pathways often involve multi-step reactions starting from precursors like this compound to construct the specific molecular architecture required for progestational activity. google.com
Development of Steroidal Drugs and Hormone Pharmaceuticals
This compound is a versatile starting material in the broader field of steroidal drug development and the production of hormone-based pharmaceuticals. google.com Its chemical reactivity allows for the introduction of various functional groups, leading to the synthesis of a diverse range of steroidal compounds with potential therapeutic applications. ontosight.ai For example, it can be used to produce testosterone (B1683101) derivatives. google.com One such derivative, fluoxymesterone (B1673463) (Halotestin®), is a commercially available steroid synthesized from an Androst-4,9(11)-diene-3,17-dione-type compound. google.com
The production of these pharmaceuticals often begins with the microbiological transformation of phytosterols to yield key intermediates like 9α-hydroxyandrost-4-en-3,17-dione, which is then converted to this compound. google.com This biotechnological approach is a cornerstone of the chemical-pharmaceutical industry for manufacturing a wide variety of steroidal drugs. google.com
Investigation of Steroidal Skeletons for Therapeutic Potential
The unique steroidal skeleton of this compound and its derivatives makes them subjects of ongoing research to explore their therapeutic potential beyond their established roles. Scientists are investigating how modifications to the basic androstane (B1237026) structure can lead to new drugs with improved efficacy and novel mechanisms of action.
Research into related compounds, such as estra-4,9-diene-3,17-dione, highlights the importance of the 4,9-diene configuration in creating steroids with specific biological activities. While some of these synthetic steroids were never medically approved, they remain valuable research tools for understanding steroid chemistry and biology. wikipedia.org The study of these compounds and their metabolites is also crucial for developing detection methods in anti-doping control. Furthermore, the synthesis of various derivatives, such as those with substitutions at the C4 position of the androstene ring, has been explored to develop potent inhibitors of enzymes like aromatase, which is a target in the treatment of estrogen-dependent cancers. nih.gov
Table of Research Findings:
| Application Area | Key Intermediates/Precursors | Resulting Therapeutic Agents/Classes | Research Focus |
| Corticosteroid Synthesis | 9α-hydroxyandrost-4-en-3,17-dione google.com | Hydrocortisone, Prednisone, Dexamethasone, Mometasone google.com | Efficient and high-yield synthesis pathways from phytosterols. google.com |
| Progestational Hormones & Contraceptives | Estra-4,9-diene-3,17-dione google.com | Norethindrone, Mifepristone, Dienogest google.com | Development of novel contraceptives with improved profiles. google.com |
| Steroidal Drug Development | This compound google.com | Fluoxymesterone (Halotestin®), Testosterone derivatives google.com | Creation of new steroidal drugs for various therapeutic areas. ontosight.ai |
| Investigation of Steroidal Skeletons | Androst-4,9-diene-3,17-dione and its derivatives | Aromatase inhibitors nih.gov | Exploring novel therapeutic applications and understanding structure-activity relationships. nih.gov |
Q & A
Q. Basic
- Temperature : Stable at 4°C for long-term storage; room temperature is acceptable for short-term use .
- Light : Degrades under UV exposure; amber glass containers are recommended .
- Humidity : Non-hygroscopic, but desiccants are advised to prevent clumping .
What strategies mitigate challenges in synthesizing structural isomers or enantiomers?
Q. Advanced
- Chiral chromatography : Resolves enantiomers using cellulose-based columns.
- Stereoselective catalysts : Enzymes like ketoreductases or engineered P450s improve regioselectivity .
- Crystallization-induced asymmetric transformation : Enhances enantiomeric excess in solid-state .
How can enzyme engineering improve site-specific modifications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
